![molecular formula C21H19FN2O3 B2850236 N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868679-06-5](/img/structure/B2850236.png)
N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, also known as Daporinad, is a small molecule inhibitor that targets the enzyme nicotinamide adenine dinucleotide (NAD+) dependent deacetylase sirtuin-2 (SIRT2). SIRT2 is a member of the sirtuin family of NAD+-dependent protein deacetylases that play a role in various cellular processes, including gene expression, DNA damage repair, and metabolism. Daporinad has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mécanisme D'action
N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide targets the enzyme SIRT2, which plays a role in various cellular processes, including gene expression, DNA damage repair, and metabolism. SIRT2 deacetylates various proteins, including histones, transcription factors, and cytoskeletal proteins, which regulates their activity and function. By inhibiting SIRT2, N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide alters the acetylation status of these proteins, leading to various cellular effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been shown to protect neurons from oxidative stress and inflammation, improve cognitive function, and reduce amyloid-beta accumulation. In inflammation, N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, reduce inflammation, and improve survival in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action has been well-characterized. However, N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has off-target effects on other sirtuin family members, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide. In cancer, further studies are needed to determine the optimal combination therapies with N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide and to identify biomarkers that predict response to treatment. In neurodegenerative disorders, further studies are needed to determine the optimal dosing and treatment duration of N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide and to identify the mechanisms underlying its neuroprotective effects. In inflammation, further studies are needed to determine the optimal dosing and treatment duration of N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide and to identify the mechanisms underlying its anti-inflammatory effects. Overall, N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has significant potential as a therapeutic agent in various diseases, and further research is needed to fully realize its clinical potential.
Méthodes De Synthèse
N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide can be synthesized by a multi-step process involving the reaction of 2-fluoroaniline with 3,5-dimethylbenzoyl chloride to form 3,5-dimethyl-N-(2-fluorophenyl)benzamide. This intermediate is then reacted with 2-bromoanisole in the presence of a base to form N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]benzamide. Finally, this compound is subjected to a carboxylic acid derivative formation reaction to form the desired product, N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer, N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and glioblastoma. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been shown to protect neurons from oxidative stress and inflammation, which are implicated in the pathogenesis of diseases such as Alzheimer's and Parkinson's. In inflammation, N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases such as sepsis and colitis.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c1-14-10-15(2)12-17(11-14)23-20(25)18-7-5-9-24(21(18)26)27-13-16-6-3-4-8-19(16)22/h3-12H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWGVGOEXFJCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

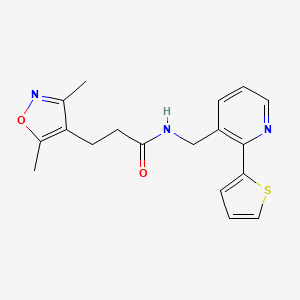
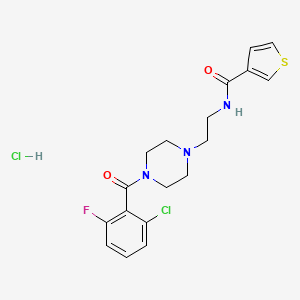
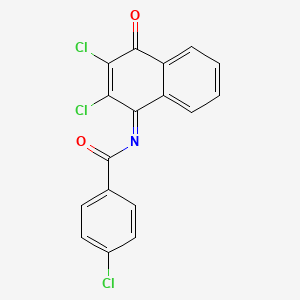


![4-[[[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-methylamino]methyl]-2-(dimethylamino)-1H-pyrimidin-6-one](/img/structure/B2850163.png)
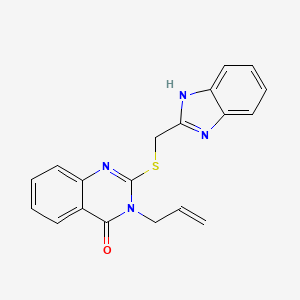
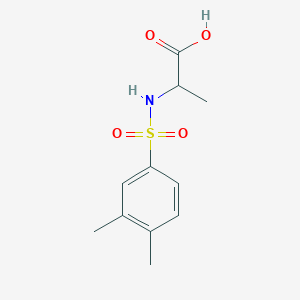
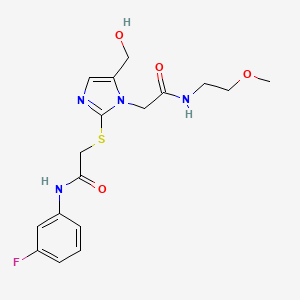
![N-[1-(1,2,4-Oxadiazol-3-yl)cyclobutyl]prop-2-enamide](/img/structure/B2850169.png)
![1-{[(4-Tert-butylphenyl)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B2850171.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)cyclohexanecarboxamide](/img/structure/B2850172.png)
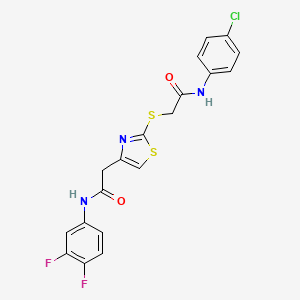
![1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2850176.png)